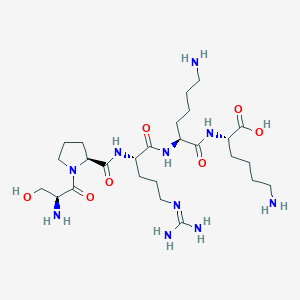
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is a peptide compound composed of the amino acids lysine, serine, proline, and arginine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (L-lysine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-arginine, L-lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The serine and lysine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine and arginine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration due to its role in collagen synthesis.
Industrial: Utilized in the development of biomaterials and as a component in peptide-based drugs.
作用機序
The mechanism of action of L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets. For instance, lysine residues can participate in hydrogen bonding and electrostatic interactions, while arginine can form salt bridges with negatively charged molecules. These interactions are crucial for the peptide’s biological activity, such as binding to receptors or enzymes.
類似化合物との比較
Similar Compounds
- L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl-
- L-Lysine, L-prolyl-L-seryl-L-lysyl-
- L-Lysine, L-lysyl-L-tyrosyl-L-lysyl-L-glutaminyl-L-lysyl-L-arginyl-L-arginyl-L-seryl-L-tyrosyl-
Uniqueness
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to the presence of arginine, which imparts specific binding properties and biological activities. The combination of these amino acids in a single peptide sequence allows for diverse applications and interactions that are not possible with other similar compounds.
特性
CAS番号 |
872617-41-9 |
|---|---|
分子式 |
C26H50N10O7 |
分子量 |
614.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N10O7/c27-11-3-1-7-17(22(39)35-19(25(42)43)8-2-4-12-28)33-21(38)18(9-5-13-32-26(30)31)34-23(40)20-10-6-14-36(20)24(41)16(29)15-37/h16-20,37H,1-15,27-29H2,(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,30,31,32)/t16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
VROVYMZBJCHQMT-HVTWWXFQSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
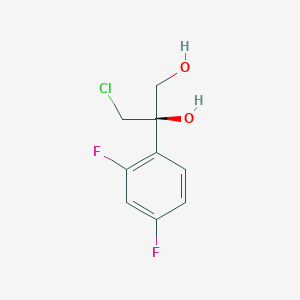
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

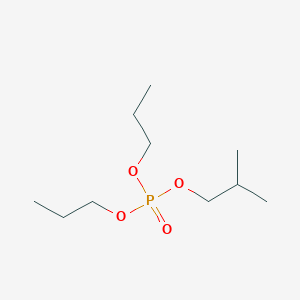
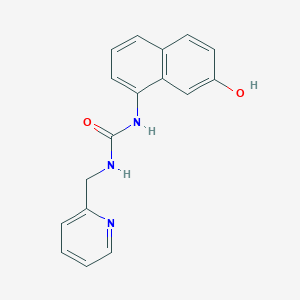
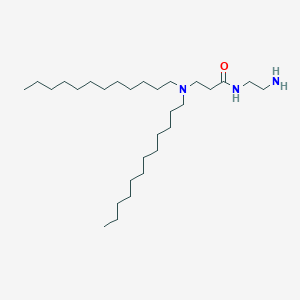
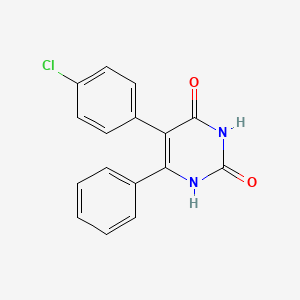
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
